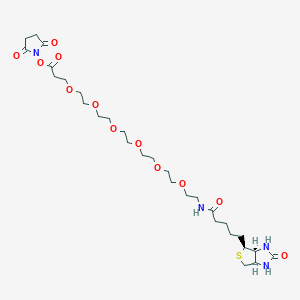
Biotin-PEG6-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG6-NHS ester is a compound widely used in bioconjugation and labeling applications. It is an amine-reactive biotinylation reagent that can couple with amino (-NH2) containing molecules. The NHS (N-hydroxysuccinimide) group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds. The hydrophilic PEG (polyethylene glycol) spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-NHS ester involves the reaction of biotin with PEG6 and NHS. The reaction typically takes place in an anhydrous solvent such as N,N-dimethylformamide (DMF) using triethylamine as a base. The reaction is generally performed at 30°C overnight .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG6-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under mild conditions (pH 7-9) .
Common Reagents and Conditions
Reagents: Triethylamine, DMF, primary amines (e.g., lysine)
Conditions: Anhydrous environment, 30°C, overnight reaction
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a biotinylated molecule with a stable amide bond .
Scientific Research Applications
Biotin-PEG6-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated molecules for various assays and experiments.
Biology: Utilized in the labeling of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Employed in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of biotinylated products for research and development
Mechanism of Action
Biotin-PEG6-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with lysine and N-terminal amino groups, resulting in the biotinylation of the target molecule. The PEG spacer enhances solubility and reduces steric hindrance, facilitating efficient bioconjugation .
Comparison with Similar Compounds
Similar Compounds
- Biotin-PEG3-NHS ester
- Biotin-PEG4-NHS ester
- Biotin-dPEG12-NHS ester
Uniqueness
Biotin-PEG6-NHS ester is unique due to its longer PEG spacer (six ethylene glycol units), which provides greater solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful for applications requiring minimal steric hindrance and enhanced solubility .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVPTVNWZPKBQ-LXWOLXCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
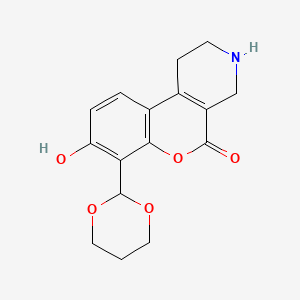


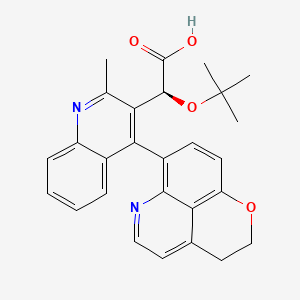
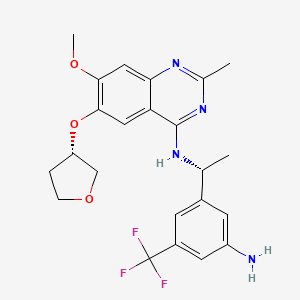
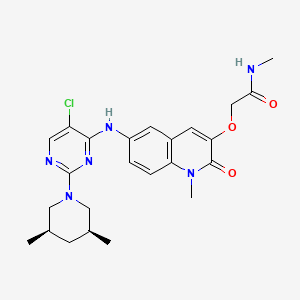
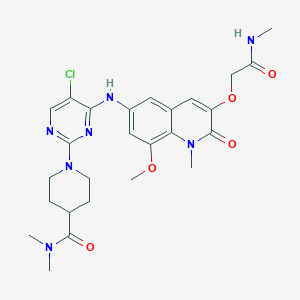
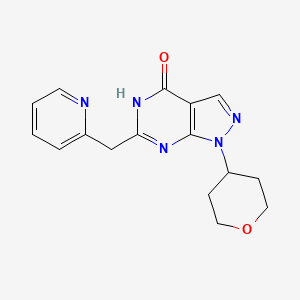
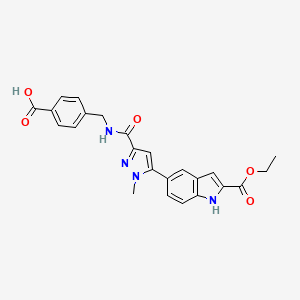
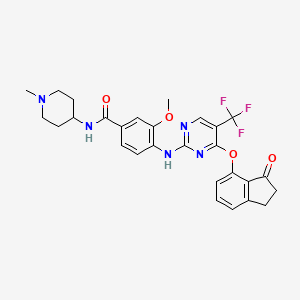
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)
